molecular formula C8H11NO B11791499 2-Methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine

2-Methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine

Cat. No.: B11791499
M. Wt: 137.18 g/mol
InChI Key: IECLABGIKAOLMU-UHFFFAOYSA-N
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Description

2-Methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine is a heterocyclic compound with the molecular formula C8H11NO.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-Methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine involves the Pictet-Spengler reaction. This method includes the condensation of 2-(5-methylfuran-2-yl)ethanamine with aromatic aldehydes, followed by acid-catalyzed cyclization . The reaction conditions typically involve the use of an acid catalyst such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce more saturated heterocycles .

Scientific Research Applications

2-Methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and receptors, which can lead to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl group at the 2-position can affect its interaction with biological targets and its overall stability .

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

2-methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine

InChI

InChI=1S/C8H11NO/c1-6-4-7-5-9-3-2-8(7)10-6/h4,9H,2-3,5H2,1H3

InChI Key

IECLABGIKAOLMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(O1)CCNC2

Origin of Product

United States

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